Cas no 1805901-91-0 (Methyl 3-chloro-5-(2-oxopropyl)benzoate)
Methyl 3-chloro-5-(2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloro-5-(2-oxopropyl)benzoate
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- Inchi: 1S/C11H11ClO3/c1-7(13)3-8-4-9(11(14)15-2)6-10(12)5-8/h4-6H,3H2,1-2H3
- InChI Key: LMWMPPRVMZCKLS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)C=C(C=1)CC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 2
- Topological Polar Surface Area: 43.4
Methyl 3-chloro-5-(2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015396-1g |
Methyl 3-chloro-5-(2-oxopropyl)benzoate |
1805901-91-0 | 97% | 1g |
1,519.80 USD | 2021-06-18 |
Methyl 3-chloro-5-(2-oxopropyl)benzoate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Methyl 3-chloro-5-(2-oxopropyl)benzoate
Recent Advances in the Study of Methyl 3-chloro-5-(2-oxopropyl)benzoate (CAS: 1805901-91-0) in Chemical Biology and Pharmaceutical Research
The compound Methyl 3-chloro-5-(2-oxopropyl)benzoate (CAS: 1805901-91-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of Methyl 3-chloro-5-(2-oxopropyl)benzoate as a key intermediate in the synthesis of more complex bioactive molecules. Its structural features, including the chloro and oxopropyl substituents, make it a versatile building block for the development of novel pharmaceutical agents. Researchers have explored its utility in the synthesis of anti-inflammatory and anticancer compounds, leveraging its reactivity to create derivatives with enhanced biological activity.
One of the most notable advancements in the study of this compound is its application in targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Methyl 3-chloro-5-(2-oxopropyl)benzoate could be engineered to selectively target cancer cells, minimizing off-target effects and reducing systemic toxicity. This research utilized advanced computational modeling and in vitro assays to validate the compound's efficacy, paving the way for further preclinical studies.
In addition to its therapeutic potential, Methyl 3-chloro-5-(2-oxopropyl)benzoate has also been investigated for its role in chemical biology. A recent paper in ACS Chemical Biology detailed its use as a probe to study enzyme mechanisms, particularly those involving esterases and oxidoreductases. The compound's ability to act as a substrate or inhibitor for these enzymes provides valuable insights into their catalytic mechanisms and potential regulatory pathways.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of Methyl 3-chloro-5-(2-oxopropyl)benzoate for clinical applications. Current research efforts are focused on improving yield and purity through innovative synthetic routes, such as flow chemistry and biocatalysis. Furthermore, ongoing studies are exploring the compound's pharmacokinetic and pharmacodynamic properties to better understand its behavior in biological systems.
In conclusion, Methyl 3-chloro-5-(2-oxopropyl)benzoate (CAS: 1805901-91-0) represents a promising candidate for further investigation in both chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore the importance of continued research in this area. Future studies should aim to address the existing challenges and explore new avenues for its utilization in drug discovery and development.
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